4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a substituted quinoline derivative that serves as a fundamental molecular scaffold in developing various bioactive compounds, particularly those with potential as anticancer and anti-tuberculosis agents. [, , ] Its structure incorporates a quinoline core featuring methoxy groups at positions 6 and 7, linked to a phenylamine moiety via an oxygen atom at position 4.
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine, also known as 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, is a chemical compound with the molecular formula CHNO and a molecular weight of 296.32 g/mol. This compound is classified as an organic intermediate and is primarily utilized in the pharmaceutical industry, particularly in the synthesis of Cabozantinib, a drug used for cancer treatment .
The synthesis of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine can be achieved through various methods. One notable method involves refluxing the compound in a mixture of tetrahydrofuran and dimethylacetamide . The process typically includes the following steps:
The synthesis process has been optimized for large-scale production, ensuring high yields and purity .
The molecular structure of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine features a quinoline moiety linked to a phenylamine group via an ether bond. The structure can be represented using the simplified molecular-input line-entry system (SMILES) notation: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N
. The compound exhibits specific structural characteristics that contribute to its biological activity and stability .
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine participates in several chemical reactions typical of amines and ethers. Its reactivity can be characterized by:
These reactions are crucial for its application in synthesizing derivatives or related compounds used in medicinal chemistry .
The mechanism of action for 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine is primarily related to its role as an impurity in the synthesis of Cabozantinib. This compound is known to inhibit certain kinases involved in cancer cell signaling pathways, thereby contributing to its therapeutic effects . The detailed mechanism involves:
The physical and chemical properties of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine are essential for understanding its behavior in various applications:
These properties are critical when considering its use in pharmaceutical formulations and chemical processes .
The primary application of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine lies within the pharmaceutical industry:
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine serves as a pivotal synthetic precursor in the multistep production of Cabozantinib, an FDA-approved tyrosine kinase inhibitor with potent activity against MET, VEGFR2, and RET signaling pathways. The compound's molecular structure contains precisely positioned functional groups that enable strategic chemical modifications essential for drug development. The primary amine moiety provides a crucial handle for subsequent derivatization through amide bond formation or nucleophilic substitution reactions, which are exploited in the final stages of Cabozantinib synthesis [1] [4]. This synthetic versatility has established the compound as an indispensable building block in kinase inhibitor research beyond its application in Cabozantinib production.
The compound's significance extends to quality control within pharmaceutical manufacturing, where it is formally designated as "Cabozantinib Genotoxic Impurity I" [5] [7]. This designation reflects its status as a structurally related compound of concern that must be monitored and controlled during drug substance production. Analytical methods development for detecting and quantifying residual amounts of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine in Cabozantinib drug substance represents a critical quality assurance requirement, driving extensive research into sensitive detection techniques including HPLC-MS methodologies. The compound's identification as a "defluorination impurity" further underscores its chemical relationship to the parent drug molecule and highlights its importance in pharmaceutical impurity profiling [1] [4].
The historical significance of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine in drug discovery originates from strategic investigations into quinoline-based pharmacophores during the late 20th and early 21st centuries. Medicinal chemists recognized that the 4-anilinylquinoline scaffold represented a privileged structure capable of interacting with diverse biological targets, particularly in oncology. The dimethoxy substitutions at the 6- and 7-positions of the quinoline ring were found to enhance both binding affinity to kinase domains and cellular penetration properties, making this specific substitution pattern particularly valuable for anticancer applications [5] .
Patent analyses reveal that this compound emerged as a key intermediate during optimization efforts that ultimately yielded Cabozantinib (originally designated as XL184). The molecule's structural evolution reflects rational drug design approaches aimed at improving potency against c-Met and VEGFR2 kinases while maintaining favorable pharmacokinetic properties. Early synthetic routes to Cabozantinib consistently employed 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine as Intermediate 1, establishing its fundamental role in the compound's production at commercial scale [4] . The synthetic pathway typically involves either: (1) nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol under basic conditions, or (2) reduction of a nitro precursor compound, with both routes requiring stringent control of reaction parameters to ensure high yield and purity.
Table 2: Key Physicochemical Properties of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 211-215°C | Solid state |
Boiling Point | 481.8±45.0°C | Predicted |
Density | 1.246±0.06 g/cm³ | 20°C, 760 Torr |
Solubility | Slightly soluble in DMSO, MeOH | Sonication recommended |
Storage Conditions | -20°C under inert atmosphere | Long-term stability preservation |
Beyond oncology, the structural attributes of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine have prompted preliminary exploration in infectious disease research, particularly in antimycobacterial agent development. Though not yet advanced to clinical candidates, quinoline derivatives sharing this structural framework have demonstrated inhibitory potential against Mycobacterium tuberculosis strains in in vitro models. The primary amine functionality offers a synthetic vector for creating hybrid molecules by incorporating established antitubercular pharmacophores, representing an emerging research direction that builds upon historical medicinal chemistry knowledge .
Table 3: Synthetic Methodologies for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine Production
Synthetic Approach | Key Reagents/Conditions | Yield | Reference |
---|---|---|---|
Nucleophilic Aromatic Substitution | 4-Chloro-6,7-dimethoxyquinoline + 4-aminophenol + Sodium tert-butoxide in DMSO, 100°C, 9 hours | 74.8-83.6% | |
Catalytic Hydrogenation | 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline + HCOOK + 10% Pd/C in THF/H₂O, 60°C | 95-97% | |
Reduction with Alternative Catalysts | 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline + Raney nickel, 30-40°C under H₂ (2.8 MPa) | 95.2% |
The historical synthesis routes documented for 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine reveal substantial optimization efforts focused on improving efficiency and scalability. Earlier methods employing harsh reduction conditions or expensive catalysts have been progressively replaced by more efficient catalytic transfer hydrogenation approaches. Modern large-scale production typically utilizes palladium on carbon with ammonium formate or potassium formate as hydrogen donors, achieving yields exceeding 95% while minimizing environmental impact . These optimized synthetic approaches ensure reliable supply of this key intermediate to support ongoing drug discovery programs exploring next-generation kinase inhibitors and other therapeutic applications leveraging the 4-anilinylquinoline pharmacophore.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: